2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE
Overview
Description
2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE typically involves a multi-step process. One common method starts with the reaction of 4-methoxyaniline with anthranilic acid to form the intermediate 2-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-3-(3-morpholinopropyl)-4(3H)-quinazolinone.
Reduction: Formation of 2-(4-methoxyphenyl)-3-(3-morpholinopropyl)-1,2-dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-HYDROXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE
- 2-(4-METHOXYPHENYL)-3-(3-PIPERIDINOPROPYL)-4(3H)-QUINAZOLINONE
- 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOBUTYL)-4(3H)-QUINAZOLINONE
Uniqueness
2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a morpholinopropyl side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-9-7-17(8-10-18)21-23-20-6-3-2-5-19(20)22(26)25(21)12-4-11-24-13-15-28-16-14-24/h2-3,5-10H,4,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSWTDQZWDFEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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